

An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: **2-Iodo-5-methoxybenzaldehyde**

Cat. No.: **B1310537**

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This technical guide provides a comprehensive overview of **2-Iodo-5-methoxybenzaldehyde**, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering essential data, experimental methodologies, and a visualization of its synthetic utility.

Core Compound Data

2-Iodo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative. The presence of an iodine atom, a methoxy group, and an aldehyde functional group on the benzene ring makes it a versatile intermediate in organic synthesis.

Property	Data	Citations
Molecular Formula	C ₈ H ₇ IO ₂	[1] [2] [3]
Molecular Weight	262.04 g/mol	[1] [2] [3]
IUPAC Name	2-iodo-5-methoxybenzaldehyde	[1]
CAS Number	77287-58-2	[1] [2]

Significance in Research and Development

2-Iodo-5-methoxybenzaldehyde serves as a crucial building block in the synthesis of more complex molecules. The aldehyde group is reactive and can participate in various transformations, while the iodo-substituent makes the molecule amenable to cross-coupling reactions, which are fundamental in the construction of biaryl scaffolds often found in pharmaceutical agents. Its structural isomer, 5-iodo-2-methoxybenzaldehyde, is also a valuable chemical intermediate.[4]

The related compound, 2-iodo-5-methoxybenzoic acid, highlights the utility of this substitution pattern in drug discovery and materials science, participating in reactions like Suzuki-Miyaura and Ullmann couplings to create intricate molecular architectures.[5]

Experimental Protocol: Synthesis via Iodination

Below is a representative protocol for the iodination of an aromatic compound, which can be adapted for the synthesis of iodo-methoxy-benzaldehyde derivatives. This specific example details the ultrasound-promoted iodination of an aromatic compound.

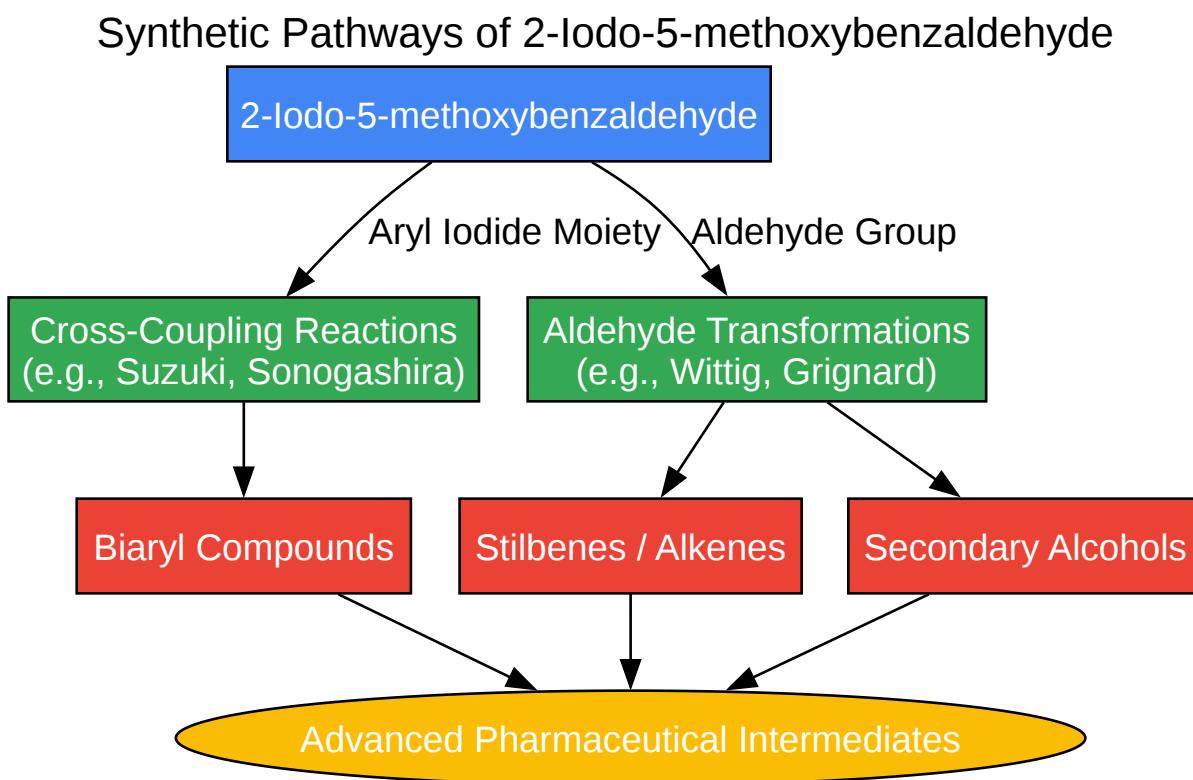
General Procedure for Ultrasound-Promoted Iodination:

- **Reaction Setup:** In a suitable reaction vessel, suspend the starting aromatic or heteroaromatic compound (2 mmol) and molecular iodine (2-4 mmol) in distilled water (10 mL).[6]
- **Initiation:** Add 30% (m/v) hydrogen peroxide (4-8 mmol) to the suspension.[6]
- **Sonication:** Sonicate the mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]
- **Workup:** Upon completion, add a saturated aqueous solution of sodium thiosulfate (10 mL) to quench the excess iodine.[6]
- **Extraction:** Extract the product with ethyl acetate (3 x 20 mL).[6]
- **Drying and Concentration:** Dry the combined organic phase over magnesium sulfate ($MgSO_4$), filter, and evaporate the solvent under reduced pressure.[6]

- Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent to afford the desired iodinated product.[6]

Synthetic Utility Workflow

The following diagram illustrates the role of **2-Iodo-5-methoxybenzaldehyde** as a versatile intermediate in the synthesis of more complex chemical entities through various reaction pathways.



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Caption: Role of **2-Iodo-5-methoxybenzaldehyde** in synthesis.

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